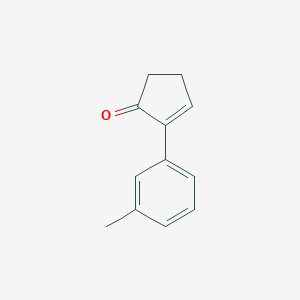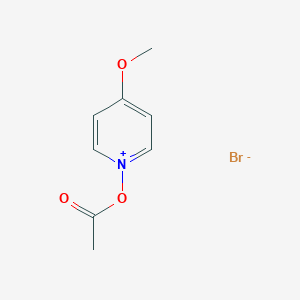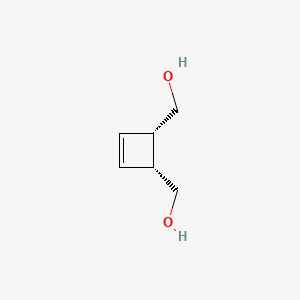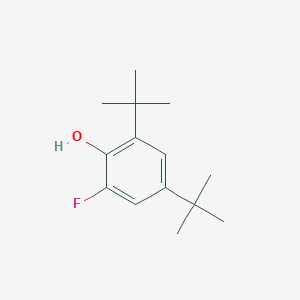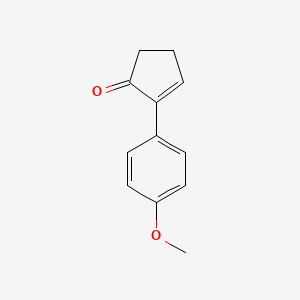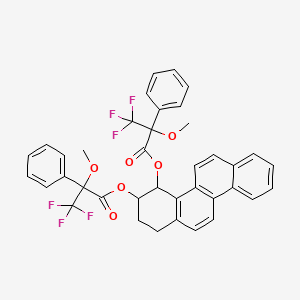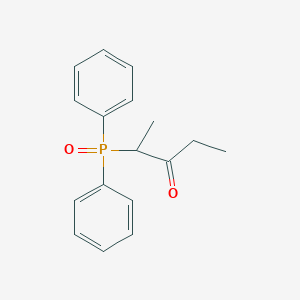
2-(Diphenylphosphoryl)pentan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Diphenylphosphoryl)pentan-3-one is an organic compound that belongs to the class of ketones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphoryl)pentan-3-one typically involves the reaction of diphenylphosphine oxide with a suitable pentanone derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, ensuring consistent quality and efficiency. Advanced techniques, such as continuous flow reactors, may be employed to enhance the production rate and minimize waste.
化学反応の分析
Types of Reactions
2-(Diphenylphosphoryl)pentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphoryl derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phosphoryl group can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides and nucleophilic bases are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoryl acids, while reduction can produce alcohols.
科学的研究の応用
2-(Diphenylphosphoryl)pentan-3-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphoryl compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(Diphenylphosphoryl)pentan-3-one involves its interaction with molecular targets, such as enzymes and receptors. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
Pentan-2-one: A simpler ketone with similar reactivity but lacking the phosphoryl group.
Diphenylphosphine oxide: Shares the phosphoryl group but differs in the overall structure.
Uniqueness
2-(Diphenylphosphoryl)pentan-3-one is unique due to the presence of both the ketone and phosphoryl groups, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific applications that require both functionalities.
特性
| 73270-35-6 | |
分子式 |
C17H19O2P |
分子量 |
286.30 g/mol |
IUPAC名 |
2-diphenylphosphorylpentan-3-one |
InChI |
InChI=1S/C17H19O2P/c1-3-17(18)14(2)20(19,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14H,3H2,1-2H3 |
InChIキー |
WZVALKGZPYZHBR-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C(C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




